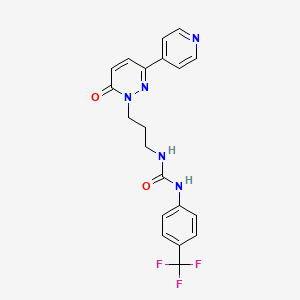

1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea

Beschreibung

This compound is a urea derivative featuring a pyridazine core substituted with a pyridin-4-yl group and a trifluoromethylphenyl moiety. Its structure combines a heterocyclic pyridazinone ring (6-oxo-pyridazin-1(6H)-yl) linked via a three-carbon propyl chain to the urea functional group. The trifluoromethyl (CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability, while the pyridazine and pyridine rings contribute to π-π stacking interactions, which are critical for binding to biological targets such as enzymes or receptors.

Eigenschaften

IUPAC Name |

1-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O2/c21-20(22,23)15-2-4-16(5-3-15)26-19(30)25-10-1-13-28-18(29)7-6-17(27-28)14-8-11-24-12-9-14/h2-9,11-12H,1,10,13H2,(H2,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXWZRKANUZFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Structural Uniqueness: The combination of pyridazinone, pyridine, and urea is rare in the literature. Similar compounds (e.g., pyridazine-3-carboxylic acid derivatives) show kinase inhibitory activity, suggesting a plausible mechanism for the target compound .

- Lack of Direct Data: No binding assays, toxicity profiles, or in vivo studies for this compound are cited in the evidence. Extrapolation from analogs carries significant uncertainty.

- Synthetic Challenges : The trifluoromethylphenyl group and pyridazine core may complicate synthesis, requiring specialized reagents or catalysts .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. For example:

- Step 1 : Formation of the pyridazinone core via cyclization of diketones with hydrazines.

- Step 2 : Introduction of the pyridin-4-yl group via Suzuki-Miyaura coupling, requiring palladium catalysts and controlled temperatures (60–80°C) .

- Step 3 : Alkylation of the pyridazinone nitrogen with a propyl linker, followed by urea bond formation using carbodiimide-mediated coupling .

Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and reaction time to minimize side products. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the compound’s structure and purity?

Use a combination of spectroscopic and analytical methods:

- NMR : Confirm proton environments (e.g., urea NH protons at δ 8.5–9.5 ppm; pyridazinone aromatic protons at δ 7.0–8.5 ppm) .

- IR : Identify carbonyl stretches (C=O of pyridazinone at ~1680 cm⁻¹; urea C=O at ~1640 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₁F₃N₆O₂: 495.16) .

- X-ray Crystallography : Resolve 3D conformation to assess planarity of the urea moiety and pyridazinone ring .

Q. Which functional groups are critical for its biological activity, and how do they influence stability?

- Pyridazinone Ring : Essential for hydrogen bonding with target enzymes (e.g., PDE4 or kinases). The 6-oxo group enhances electrophilicity .

- Trifluoromethylphenyl Group : Improves metabolic stability and lipophilicity (logP ~3.2), facilitating membrane penetration .

- Urea Linker : Acts as a hydrogen-bond donor/acceptor; fluorination of the phenyl group (4-CF₃) reduces oxidative degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Systematic Substituent Variation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on enzyme inhibition (IC₅₀) .

- Alter Propyl Linker Length : Test methyl, ethyl, and butyl analogs to optimize spatial alignment with target binding pockets .

- Assays : Use in vitro kinase/PDE4 inhibition assays and surface plasmon resonance (SPR) to quantify binding kinetics (Kd, kon/koff) .

Q. What in vivo models are appropriate for evaluating efficacy in disease contexts?

- Cancer : Xenograft models (e.g., HT-29 colon cancer) to assess tumor growth inhibition. Dose at 10–50 mg/kg (oral) and monitor pharmacokinetics (Cmax, t½) .

- Inflammation : Murine LPS-induced lung injury models to measure cytokine reduction (IL-6, TNF-α) .

- Pharmacodynamic Markers : Use PET imaging with radiolabeled analogs to track target engagement .

Q. How can contradictions in biological activity data be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.